3-Isobutylcyclobutanone

Description

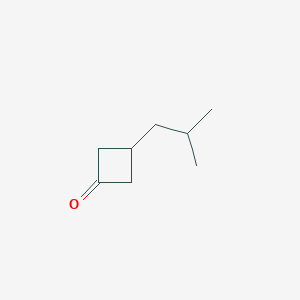

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)3-7-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWPQKLKMNPOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172796-25-7 | |

| Record name | 3-(2-methylpropyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 3 Isobutylcyclobutanone and Analogs

Ring-Opening Reactions of Cyclobutanones

The high ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) makes ring-opening reactions of cyclobutanones thermodynamically favorable. These reactions can be induced by heat, light, acids, nucleophiles, or radicals, leading to a diverse array of acyclic products.

Thermally Induced Rearrangements and Cleavages

The thermal decomposition of cyclobutanones is a well-studied process that primarily proceeds through a [2+2] cycloreversion pathway. This reaction involves the cleavage of the cyclobutane ring to yield an alkene and a ketene (B1206846). For 3-alkyl substituted cyclobutanones, such as 3-isobutylcyclobutanone, this cleavage can occur in two ways, leading to different sets of products. The regioselectivity of the cleavage is influenced by the substitution pattern on the ring.

In the case of 3-methylcyclobutanone, a close analog of this compound, thermal decomposition has been found to yield propene and ketene as the major products. This occurs through a concerted, unimolecular process. The reaction is believed to proceed via a biradical intermediate formed by the homolytic cleavage of a carbon-carbon bond in the ring.

| Reactant | Conditions | Major Products |

| 3-Methylcyclobutanone | 552–606 K (gas phase) | Propene, Ketene |

This process is a direct consequence of the relief of ring strain and the formation of stable, smaller molecules.

Photochemically Induced Ring-Opening and Fragmentation Pathways (e.g., Norrish Type I, Cycloelimination, Decarbonylation)

The photochemistry of cyclobutanones is dominated by the Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds upon excitation of the carbonyl group. wikipedia.org This initial cleavage from the excited singlet or triplet state generates a 1,4-biradical intermediate. This biradical can then undergo several competing reaction pathways:

Decarbonylation: The acyl radical portion of the biradical can lose a molecule of carbon monoxide to form an alkyl radical. Subsequent recombination of the two alkyl radical centers leads to the formation of a cyclopropane (B1198618) derivative. For this compound, this would result in isobutylcyclopropane.

Cycloelimination (Fragmentation): The 1,4-biradical can undergo fragmentation to yield an alkene and a ketene. In the case of this compound, this would lead to the formation of 3-methyl-1-butene (B165623) and ketene.

Intramolecular Hydrogen Abstraction: If a γ-hydrogen is available, intramolecular hydrogen abstraction can occur, leading to the formation of an unsaturated aldehyde or ketone.

The relative efficiencies of these pathways are dependent on factors such as the substitution pattern on the cyclobutanone (B123998) ring, the solvent, and the wavelength of light used for irradiation. Generally, cleavage occurs to form the more stable alkyl radical.

| Photochemical Process | Intermediate | Primary Products |

| Norrish Type I Cleavage | 1,4-Biradical | Acyl and Alkyl Radicals |

| Decarbonylation | Alkyl Biradical | Cyclopropane derivative + CO |

| Cycloelimination | 1,4-Biradical | Alkene + Ketene |

Acid-Catalyzed and Nucleophile-Mediated Ring Expansions and Rearrangements

Acid-catalyzed reactions of cyclobutanones typically involve the protonation of the carbonyl oxygen, which activates the molecule towards rearrangement. The subsequent steps are often driven by the relief of ring strain and the formation of a more stable carbocation. For instance, acid-catalyzed rearrangements of α-vinylcyclobutanones can lead to cyclopentenone derivatives through a 1,2-acyl migration. While specific studies on this compound are limited, it is expected that under acidic conditions, rearrangement pathways leading to more stable carbocation intermediates would be favored.

Nucleophilic attack on the carbonyl carbon of cyclobutanone can also initiate ring-opening or rearrangement reactions. Strong nucleophiles can add to the carbonyl group to form a tetrahedral intermediate. Depending on the nature of the nucleophile and the substitution pattern on the ring, this intermediate can undergo various transformations. For example, nucleophilic ring-opening of donor-acceptor cyclobutanes, which are activated towards nucleophilic attack, has been shown to proceed readily. chemistryviews.org In the case of this compound, while the carbonyl group is the primary site of nucleophilic attack, subsequent rearrangements would be influenced by the isobutyl substituent.

Radical-Mediated Ring Modifications

Free radical reactions provide a powerful tool for the modification of cyclobutanone rings. These reactions often involve the generation of a radical species that can either add to the carbonyl group or abstract an atom from the ring, initiating a cascade of events. A key transformation in this category is the radical-mediated ring expansion. researchgate.net This process typically involves the generation of a radical on a side chain attached to the cyclobutanone ring. This radical can then add to the carbonyl carbon, forming a bicyclic alkoxy radical intermediate. Subsequent β-scission of this intermediate, driven by the release of ring strain, leads to a ring-expanded ketone. researchgate.netresearchgate.net

Another important radical-mediated transformation is the ring-opening of cyclobutanone oximes. rsc.org In these reactions, an iminyl radical is generated from the oxime, which then triggers the cleavage of a C-C bond in the cyclobutane ring. This process generates a distal cyano-substituted alkyl radical, which can be trapped by various reagents.

| Radical Initiator | Key Intermediate | Transformation |

| Radical on side chain | Bicyclic alkoxy radical | Ring expansion |

| Iminyl radical from oxime | Cyano-substituted alkyl radical | Ring-opening and functionalization |

Ring-Expansion Reactions to Larger Carbocycles and Heterocycles (e.g., Cyclopentanones, Lactones, Lactams)

The strain inherent in the four-membered ring of cyclobutanones makes them excellent substrates for ring-expansion reactions, providing access to five- and six-membered rings, which are common motifs in many natural products and pharmaceuticals.

One of the most common ring-expansion reactions is the conversion of cyclobutanones to cyclopentanones . This can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or by reaction with diazomethane.

The Baeyer-Villiger oxidation is a powerful method for the synthesis of lactones (cyclic esters) from cyclic ketones. organic-chemistry.orgsigmaaldrich.comlibretexts.org In this reaction, a peroxyacid is used to insert an oxygen atom adjacent to the carbonyl group. For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield two possible γ-lactones, with the major product resulting from the migration of the more substituted C-2 carbon.

| Reactant | Reagent | Product Type | Regioselectivity |

| This compound | Peroxyacid (e.g., m-CPBA) | γ-Lactone | Migration of the more substituted α-carbon is favored |

Lactams (cyclic amides) can be synthesized from cyclobutanones through reactions such as the Beckmann rearrangement of the corresponding oxime or the Schmidt reaction. wikipedia.orgmasterorganicchemistry.com

Beckmann Rearrangement: The oxime of this compound, upon treatment with an acid catalyst, will rearrange to a five-membered lactam (a γ-lactam). The regioselectivity of this rearrangement is determined by the stereochemistry of the oxime, as the group anti to the hydroxyl group migrates. wikipedia.orgsci-hub.se

Schmidt Reaction: The direct reaction of this compound with hydrazoic acid (HN₃) in the presence of a strong acid also yields a γ-lactam. Similar to the Baeyer-Villiger oxidation, the regioselectivity is governed by the migratory aptitude of the α-carbons.

Functionalization at the Alpha- and Beta-Positions

The presence of the carbonyl group in this compound allows for functionalization at the adjacent (alpha) and the next-nearest (beta) positions.

Alpha-functionalization is typically achieved through the formation of an enolate or an enamine intermediate. Deprotonation of an α-hydrogen with a suitable base generates an enolate, which can then react with various electrophiles in an α-alkylation, α-acylation, or aldol (B89426) condensation reaction. nih.govyoutube.com For this compound, there are two α-positions with abstractable protons (C-2 and C-4). The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

| Position | Key Intermediate | Typical Reactions |

| Alpha (α) | Enolate/Enamine | Alkylation, Acylation, Aldol Condensation |

| Beta (β) | α,β-Unsaturated Cyclobutanone | Conjugate Addition (Michael Addition) |

Beta-functionalization of cyclobutanones is less direct and often requires the introduction of unsaturation between the α- and β-positions to form an α,β-unsaturated cyclobutanone. This enone system can then undergo conjugate addition (Michael addition) of nucleophiles to the β-carbon. beilstein-journals.org While this requires a modification of the parent this compound, it is a common strategy for introducing functionality at the β-position of cyclic ketones.

Alpha-Alkylation and Acylation Methodologies

The alpha-alkylation and acylation of this compound proceed through the formation of an enolate intermediate. The regioselectivity of this reaction is a key consideration, as deprotonation can occur at either the C2 or C4 position. The formation of the kinetic or thermodynamic enolate is influenced by the choice of base, solvent, and reaction temperature.

Research Findings:

The alkylation of unsymmetrical ketones, such as 3-substituted cyclobutanones, can be directed to yield specific constitutional isomers. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) in a non-polar solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate. chemguide.co.uk This enolate is formed by the removal of the less sterically hindered proton. In the case of this compound, the proton at the C4 position is generally more accessible, leading to the C4-alkylated product.

Conversely, thermodynamic enolates are favored under conditions that allow for equilibration, such as the use of a smaller, less hindered base like sodium ethoxide in a protic solvent like ethanol (B145695) at room temperature. libretexts.org The thermodynamic enolate is the more stable enolate, which for this compound would be the more substituted enolate at the C2 position. However, these conditions can sometimes lead to side reactions, such as aldol condensations. libretexts.org

The enolate, once formed, acts as a nucleophile in an SN2 reaction with an alkylating or acylating agent. stackexchange.compearson.com Primary alkyl halides are effective electrophiles for alkylation, while acyl chlorides or anhydrides are used for acylation. The reaction with an acyl chloride leads to the formation of a β-dicarbonyl compound. pearson.com

The diastereoselectivity of the alkylation is influenced by the existing stereocenter at the C3 position. The incoming electrophile will preferentially approach from the face opposite to the bulky isobutyl group to minimize steric hindrance, leading to the formation of a trans product as the major isomer.

Table 3.3.1.1: Regioselectivity in the α-Alkylation of this compound

| Conditions | Base | Solvent | Temperature (°C) | Major Product |

| Kinetic | LDA | THF | -78 | 4-Alkyl-3-isobutylcyclobutanone |

| Thermodynamic | NaOEt | EtOH | 25 | 2-Alkyl-3-isobutylcyclobutanone |

Table 3.3.1.2: Diastereoselectivity in the Kinetic α-Alkylation of this compound with Methyl Iodide

| Substrate | Electrophile | Major Diastereomer | Minor Diastereomer |

| This compound | Methyl Iodide | trans-4-Methyl-3-isobutylcyclobutanone | cis-4-Methyl-3-isobutylcyclobutanone |

Stereoselective Reduction of Carbonyl Group to Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol is a common transformation that can proceed with a high degree of stereoselectivity. The facial selectivity of the hydride attack is governed by steric and electronic factors, leading to the preferential formation of either the cis or trans alcohol.

Research Findings:

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis alcohol, often with diastereomeric ratios exceeding 90:10. rsc.orgnih.gov This selectivity is largely independent of the steric bulk of the hydride reagent. Both small hydride donors like lithium aluminum hydride (LiAlH₄) and bulkier reagents such as lithium tri-sec-butylborohydride (L-Selectride) afford the cis alcohol as the major product. nih.gov

Computational studies have revealed that torsional strain plays a significant role in favoring the anti-facial attack of the hydride, which corresponds to the approach of the nucleophile from the face opposite to the C3 substituent. rsc.orgnih.gov This trajectory is consistent with the Felkin-Anh model of nucleophilic addition to chiral carbonyls. The anti-facial attack leads to the formation of the cis-alcohol. The syn-facial attack, which would yield the trans-alcohol, is disfavored due to increased torsional strain in the transition state. nih.gov

The stereoselectivity of the reduction can be further enhanced by modifying the reaction conditions. Lowering the reaction temperature and using solvents of lower polarity have been found to increase the diastereomeric ratio in favor of the cis product. rsc.orgnih.gov

Table 3.3.2.1: Stereoselectivity of Hydride Reduction of 3-Substituted Cyclobutanones

| Substituent (R) | Hydride Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| Methyl | LiAlH₄ | THF | -78 | >99:1 | nih.gov |

| Phenyl | LiAlH₄ | THF | -78 | >99:1 | nih.gov |

| Benzyloxy | LiAlH₄ | THF | -78 | >99:1 | nih.gov |

| Methyl | L-Selectride | THF | -78 | 95:5 | nih.gov |

| Phenyl | L-Selectride | THF | -78 | 98:2 | nih.gov |

Pericyclic Reactions and Sigmatropic Rearrangements Involving Cyclobutanone Moieties

The inherent ring strain of the cyclobutane ring makes cyclobutanone derivatives susceptible to a variety of pericyclic reactions and sigmatropic rearrangements, particularly under thermal or photochemical conditions. These reactions provide pathways to ring-opened products or ring-expanded systems, often with a high degree of stereocontrol.

Research Findings:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.govprinceton.edu For cyclobutanone moieties, a key pericyclic process is the thermal electrocyclic ring-opening. While this is more commonly observed in cyclobutenones, which can open to form vinylketenes, saturated cyclobutanones can also undergo ring cleavage under sufficient thermal energy, although this often leads to fragmentation rather than a concerted rearrangement.

Sigmatropic rearrangements involve the migration of a sigma bond across a pi-system. In the context of this compound, such rearrangements typically require prior functionalization to introduce a pi-system. For instance, the corresponding 3-isobutylcyclobutanol can be converted into an allyl vinyl ether, which can then undergo a-sigmatropic rearrangement, such as the Claisen rearrangement, upon heating. This would result in a ring-opened γ,δ-unsaturated carbonyl compound.

Another important sigmatropic rearrangement is the Cope rearrangement, which involves the-rearrangement of a 1,5-diene. A derivative of this compound, such as a divinylcyclobutanol, could undergo a Cope rearrangement to form a cyclooctenone.

The stereochemistry of these rearrangements is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. princeton.edu For example, a thermal-sigmatropic rearrangement proceeds through a chair-like transition state, and the stereochemistry of the starting material influences the stereochemistry of the product.

While specific examples involving this compound are not extensively documented, the principles of pericyclic and sigmatropic reactions are well-established for cyclobutane and cyclobutanone systems, providing a predictive framework for their reactivity. The isobutyl group at the 3-position would be expected to influence the conformational preferences of the transition states in these rearrangements, thereby affecting the stereochemical outcome of the products.

Theoretical and Computational Investigations of Cyclobutanone Systems

Analysis of Ring Strain and Conformational Dynamics (e.g., Angle Strain, Torsional Strain, "Butterfly Conformers")

The four-membered ring of cyclobutanone (B123998) is characterized by significant ring strain, a form of instability that arises from deviations from ideal bond geometries. This strain is a combination of angle strain and torsional strain.

Angle Strain : In an ideal sp³-hybridized carbon atom, the bond angles are approximately 109.5°. However, the geometry of a planar cyclobutane (B1203170) ring would necessitate bond angles of 90°. This deviation from the ideal tetrahedral angle creates substantial instability known as angle strain, or Baeyer strain. This strain weakens the C-C bonds within the ring, making them more susceptible to reactions that can open the ring and relieve the strain.

Torsional Strain : Torsional strain, or Pitzer strain, occurs from the eclipsing of bonds on adjacent atoms. In a flat cyclobutane ring, the hydrogen atoms on neighboring carbon atoms would be in an eclipsed conformation, leading to repulsive interactions and increased potential energy.

Table 1: Comparison of Strain Energy in Small Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.5 | 1.3 |

| Cyclohexane | 6 | 0 | 0 |

Mechanistic Elucidation through Quantum Chemical Calculations (e.g., DFT, CASSCF)

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. For cyclobutanone systems, methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are particularly powerful.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict geometries, energies, and other properties. It is effective for studying ground-state properties and reaction pathways involving stable intermediates and transition states. For instance, DFT calculations have been employed to investigate the mechanism for the stereoselective synthesis of cyclobutanes from pyrrolidines, a reaction that proceeds through a 1,4-biradical intermediate similar to those formed in cyclobutanone ring-opening. In these studies, DFT helps to determine the rate-determining step and rationalize the stereochemical outcome of the reaction by comparing the energy barriers of different pathways.

Complete Active Space Self-Consistent Field (CASSCF) is a more advanced ab initio method essential for studying processes that involve changes in electronic states, such as photochemical reactions. The photochemistry of cyclobutanone is a prime example where CASSCF is crucial. When cyclobutanone absorbs light, it is promoted to an excited electronic state. CASSCF is used to accurately describe the potential energy surfaces of these excited states and to locate critical points like conical intersections, which are regions where different electronic states have the same energy and facilitate rapid, non-radiative transitions between states. Theoretical studies using CASSCF have elucidated the pathway for the α-cleavage (Norrish Type-I) reaction of cyclobutanone, which is a key step in its photodissociation.

Photochemical Dynamics Simulations and Excited State Chemistry

The photochemistry of cyclobutanone is a field of intense investigation, with computational simulations providing a "molecular movie" of the events that unfold in femtoseconds (10⁻¹⁵ s) after light absorption. Upon excitation with ultraviolet light (e.g., at 200 nm), cyclobutanone is promoted from its ground state (S₀) to a second singlet excited state (S₂), which has Rydberg character.

Quantum dynamics simulations show that the subsequent events occur on an ultrafast timescale:

Internal Conversion (S₂ → S₁) : The molecule does not remain in the S₂ state for long. It undergoes a very rapid internal conversion to the first singlet excited state (S₁). This S₂ depopulation occurs with a time constant of approximately 290 femtoseconds. The ring-puckering motion of the cyclobutanone ring is thought to play a significant role in promoting this efficient nonadiabatic transition.

Ring-Opening (Norrish Type-I Reaction) : Once in the S₁ state, the molecule undergoes a Norrish Type-I reaction, which involves the cleavage of one of the C-C bonds adjacent to the carbonyl group (the α-carbon). This ring-opening process is ballistic, meaning it happens very quickly once the S₁ state is reached, with the structural changes appearing with a delay of only about 140 femtoseconds after the initial photoexcitation. This cleavage results in the formation of a biradical species.

Fragmentation : The biradical intermediate is highly unstable and rapidly fragments into smaller, more stable molecules. Two primary fragmentation channels are observed:

Formation of ethylene and ketene (B1206846).

Formation of propene and carbon monoxide. The entire process, from excitation to the formation of these final products, occurs within approximately 1.2 picoseconds (1.2 x 10⁻¹² s).

Table 2: Ultrafast Photochemical Events in Cyclobutanone Following 200 nm Excitation

| Event | Electronic State Transition | Observed Timescale |

|---|---|---|

| S₂ State Depopulation | S₂ → S₁ | (0.29 ± 0.2) ps |

| Onset of Structural Changes | S₁ → Biradical | (0.14 ± 0.05) ps delay |

| Biradical Fragmentation | Biradical → Products | (1.2 ± 0.2) ps |

Data sourced from ultrafast electron diffraction experiments.

Prediction of Reactivity and Selectivity via Computational Models

A major goal of computational chemistry is to move beyond explaining known phenomena and to accurately predict the outcomes of unknown reactions. The study of cyclobutanone photochemistry has become a benchmark system for testing the predictive power of modern simulation techniques.

Computational models, particularly those based on quantum dynamics simulations, are used to predict experimental observables. For example, numerous theoretical groups have participated in a "prediction challenge" to forecast the results of a gas-phase ultrafast electron diffraction (GUED) experiment on cyclobutanone before the experimental data was released. By simulating the nonadiabatic dynamics, these models predict the time-resolved diffraction patterns that would be observed experimentally. These predicted signals contain detailed information about how the molecule's structure changes over time, including C-O bond stretching and the elongation of the ring.

Furthermore, these models can predict the selectivity of a reaction by calculating the branching ratios of competing pathways. In the photodissociation of cyclobutanone, simulations can predict the relative yields of the different fragmentation products (e.g., ethylene/ketene vs. propene/CO). The ability of computational models like the distortion/interaction model, often used with DFT, to predict relative reactivities has been demonstrated in other systems, showing a strong correlation between computed energy barriers and experimentally measured reaction rates. By accurately modeling the potential energy surfaces and simulating the molecular dynamics, these computational tools provide invaluable predictive insights into the reactivity and selectivity of cyclobutanone systems.

Advanced Spectroscopic Characterization Methodologies in Cyclobutanone Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Isobutylcyclobutanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. In this compound, the protons on the cyclobutanone (B123998) ring, particularly those alpha to the carbonyl group, are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the others. libretexts.org The protons of the isobutyl group would exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for identifying the carbon skeleton. A key feature for ketones is the carbonyl carbon resonance, which appears in a distinct downfield region of the spectrum, typically between 190 and 215 ppm. libretexts.orgopenstax.org The strained nature of the four-membered ring in cyclobutanone derivatives can influence this chemical shift. The remaining carbons of the cyclobutane (B1203170) ring and the isobutyl group would appear at higher fields.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

| Carbonyl (C1) | - | ~205-215 | - |

| α-Carbons (C2, C4) | ~2.5 - 3.2 | ~45-55 | Multiplet |

| β-Carbon (C3) | ~2.0 - 2.6 | ~30-40 | Multiplet |

| Isobutyl CH (C3-H) | ~2.0 - 2.6 | ~30-40 | Multiplet |

| Isobutyl CH₂ | ~1.5 - 1.8 | ~40-50 | Doublet |

| Isobutyl CH | ~1.8 - 2.2 | ~25-35 | Multiplet |

| Isobutyl CH₃ | ~0.9 - 1.1 | ~20-25 | Doublet |

Utility of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the bonding characteristics within a molecule. kurouskilab.com For this compound, the most prominent feature is the carbonyl (C=O) stretching vibration.

Interactive Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | IR | 1780 - 1795 | Strong | Frequency is elevated due to ring strain. openstax.org |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Medium | Characteristic of alkyl groups. |

| CH₂ Scissoring | IR | ~1465 | Medium | Bending vibration of methylene (B1212753) groups. |

| CH₃ Bending (asymmetric) | IR | ~1450 | Medium | Bending vibration of methyl groups. |

| CH₃ Bending (symmetric) | IR | ~1370 | Medium | Bending vibration of methyl groups. |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula.

The fragmentation of ketones in MS is well-characterized and typically proceeds through specific pathways:

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this could involve cleavage on either side of the carbonyl within the ring, leading to the formation of a resonance-stabilized acylium ion. openstax.orgjove.com

McLafferty Rearrangement: This rearrangement occurs in ketones that possess a γ-hydrogen atom. openstax.orgjove.com The isobutyl group in this compound provides such hydrogens. The process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (isobutylene) and the formation of a radical cation. openstax.orgjove.com

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 126.2 g/mol )

| Fragmentation Process | Neutral Loss | m/z of Detected Fragment | Notes |

| Molecular Ion | - | 126 | Represents the intact molecule radical cation. |

| α-Cleavage | C₄H₉• (Isobutyl radical) | 69 | Cleavage of the C-C bond between the ring and the isobutyl group. |

| α-Cleavage (ring opening) | C₂H₄ (Ethene) | 84 | One possible pathway of ring fragmentation. |

| McLafferty Rearrangement | C₄H₈ (Isobutylene) | 70 | Requires transfer of a γ-hydrogen from the isobutyl group. openstax.orgjove.com |

X-ray Crystallography for Solid-State Structure Determination

Ultrafast Electron Diffraction (UED) and Related Time-Resolved Spectroscopic Techniques for Dynamics Studies

Ultrafast Electron Diffraction (UED) has emerged as a powerful experimental technique for observing molecular dynamics in real-time. hw.ac.ukarxiv.org For cyclic ketones like cyclobutanone, UED can be used to track the ultrafast structural changes that occur following photoexcitation. bris.ac.uk

Upon excitation with a UV laser pulse, cyclobutanone can undergo a Norrish Type-I reaction, which involves the cleavage of the α-carbon bond and subsequent ring-opening. nih.govarxiv.org UED experiments can capture "snapshots" of the molecular structure on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. osti.gov These experiments allow researchers to directly observe the depopulation of excited electronic states and the ballistic nature of the ring-opening process. bris.ac.ukarxiv.org Studies on the parent cyclobutanone show that after photoexcitation, the molecule relaxes from the initially excited state (S₂) to a lower state (S₁) within hundreds of femtoseconds, followed by ring-opening and further fragmentation into products like ketene (B1206846), ethylene, propene, and carbon monoxide on a picosecond timescale. bris.ac.ukarxiv.org These time-resolved techniques are crucial for building a complete picture of the photochemical reaction pathways and dynamics of cyclobutanone and its derivatives. hw.ac.uk

3 Isobutylcyclobutanone As a Key Building Block in Complex Molecule Synthesis

Strategic Utility in the Construction of Bridged and Fused Ring Systems

The construction of bridged and fused ring systems, common motifs in biologically active molecules, has been significantly advanced by innovative strategies utilizing cyclobutanone (B123998) derivatives. nih.gov A particularly effective method is the transition-metal-catalyzed "cut-and-sew" reaction, a deconstructive approach based on the activation of a C–C bond within the cyclobutanone ring. nih.gov

In this strategy, a transition metal, often rhodium, oxidatively inserts into one of the strained C–C bonds of the 3-isobutylcyclobutanone scaffold. nih.govbeilstein-journals.org This ring-opening step generates a metallacyclic intermediate. If the initial cyclobutanone is tethered to an unsaturated moiety, such as an alkene or alkyne, this intermediate can undergo an intramolecular insertion. This "sewing" step forms a new ring, leading to the creation of complex bridged or fused bicyclic systems. nih.gov The specific outcome of the reaction, whether a bridged or fused product, can be controlled by the nature of the tether and the reaction conditions. This method provides a more unified and efficient alternative to traditional stepwise ring formations or cycloaddition reactions. nih.gov

The power of this "cut-and-sew" approach is highlighted by its various reaction modes, including (4+2), (4+1), and (4+2-1) cycloadditions, which yield a diverse range of molecular scaffolds. nih.gov This versatility makes this compound a strategic starting material for accessing core structures found in numerous complex natural products. nih.gov

Role in the Synthesis of Diverse Spirocyclic Scaffolds

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality. nih.gov this compound serves as a valuable precursor for the synthesis of diverse spirocyclic scaffolds. The general strategy involves transforming the cyclobutanone into a substrate suitable for a spirocyclization reaction.

Another powerful method for constructing spirocycles is through cycloaddition reactions. The carbonyl group of this compound can be converted into an exocyclic double bond, which can then act as a dienophile or dipolarophile in cycloaddition reactions. This approach allows for the efficient assembly of complex spiro-heterocycles, which are prevalent in many approved drugs. nih.govbeilstein-journals.org The ability to generate novel spiro[benzofuran-2,3'-pyrrolidine] diones highlights the potential of using substituted cyclic ketones in tandem reaction sequences to build intricate spirocyclic frameworks. beilstein-journals.org

Precursor in the Synthesis of Carbocyclic Nucleoside Analogues and Bioactive Compounds

Carbocyclic nucleoside analogues, where the ribose sugar's oxygen atom is replaced by a methylene (B1212753) group, are an important class of antiviral and anticancer agents. nih.gov The cyclobutane (B1203170) ring of this compound provides a robust scaffold for the synthesis of these modified nucleosides. The absence of the glycosidic oxygen can render these analogues more stable to enzymatic degradation.

In a typical synthetic route, the ketone of this compound is reduced to a hydroxyl group, which can then be used to couple a nucleobase (such as purine (B94841) or pyrimidine (B1678525) derivatives) to the cyclobutane ring. The isobutyl substituent on the carbocyclic "sugar" mimic can play a crucial role in the molecule's interaction with target enzymes, potentially enhancing its biological activity or altering its selectivity. The conformation of the four-membered ring can be locked into a bioactive form, which is a key strategy in the design of potent nucleoside analogues. nih.gov Research has shown that carbobicyclic nucleoside analogues can mimic the conformation of natural ribonucleosides, leading to high antiviral efficacy. nih.gov

The synthesis of these analogues often involves stereoselective steps to control the orientation of the nucleobase and other substituents on the cyclobutane ring, which is critical for their biological function. beilstein-journals.org The development of divergent synthetic routes allows for the creation of libraries of these compounds with variations in the nucleobase and the substitution pattern on the carbocyclic ring, facilitating structure-activity relationship (SAR) studies. nih.gov

Integration into Diversity-Oriented Synthetic Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for biological screening. nih.govnih.gov The goal of DOS is to explore vast regions of chemical space by creating collections of compounds with high skeletal diversity from a common starting material. units.it this compound is an ideal starting point for DOS due to the inherent reactivity of its strained four-membered ring.

The versatility of the cyclobutanone core allows it to be channeled into multiple distinct reaction pathways, leading to a variety of molecular scaffolds. This aligns with the principles of DOS, which often employ "build/couple/pair" strategies or utilize pluripotent functional groups to generate diversity. nih.govcam.ac.uk For example, starting from this compound, one can access:

Bridged and Fused Systems: Through transition-metal-catalyzed ring-opening and re-closing reactions, as described in section 6.1. nih.gov

Spirocyclic Scaffolds: Via functionalization of the carbonyl group followed by intramolecular cyclization or by participating in cycloaddition reactions, as outlined in section 6.2. nih.gov

Expanded or Rearranged Scaffolds: The strain in the cyclobutane ring can be released through ring-expansion reactions to form cyclopentanones or cyclohexanones, or through rearrangements to afford different carbocyclic or heterocyclic cores.

By applying different reagents and reaction conditions to a common this compound intermediate, a library of compounds with diverse skeletons, stereochemistry, and appendage diversity can be efficiently synthesized. mdpi.com This approach is well-suited for the construction of novel 3-dimensional fragment collections for fragment-based drug discovery, which seeks to identify small, low-molecular-weight compounds that can be optimized into potent drug leads. nih.gov

Future Directions and Emerging Research Avenues in 3 Isobutylcyclobutanone Chemistry

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of 3-isobutylcyclobutanone and its derivatives with high efficiency and stereoselectivity remains a key objective. Future research will likely focus on the development of sophisticated catalytic systems that can overcome the inherent ring strain and control the regioselectivity of reactions involving the cyclobutanone (B123998) core.

Recent advancements in catalysis offer promising avenues for the synthesis of substituted cyclobutanones. For instance, the use of earth-abundant metals like cobalt has shown great potential in the enantioselective construction of cyclobutanones through intramolecular hydroacylation. escholarship.orgnih.gov Such catalysts could be adapted for the synthesis of this compound, offering a cost-effective and sustainable alternative to precious metal catalysts. nih.gov

Furthermore, metalloradical catalysis, particularly with cobalt(II) complexes of chiral amidoporphyrin ligands, has emerged as a powerful tool for the stereoselective synthesis of cyclobutanone structures via asymmetric 1,4-C-H alkylation of diazoketones. organic-chemistry.org The application of this methodology to precursors of this compound could provide access to enantiomerically pure forms of the molecule, which are crucial for applications in medicinal chemistry and materials science. Gold(I)-catalyzed rearrangements of 1-alkynyl cyclobutanols also present a viable route to functionalized cyclobutanones. organic-chemistry.org

Organocatalysis represents another burgeoning area of research. Chiral primary amine catalysts, in combination with additives, have been successfully employed in the direct aldol (B89426) reactions of cyclobutanone with various aldehydes, yielding adducts with high enantiomeric excess. nih.gov The adaptation of these systems for reactions involving this compound could lead to the development of highly selective and metal-free synthetic protocols.

| Catalyst Type | Potential Reaction for this compound Synthesis | Key Advantages |

| Cobalt-based Catalysts | Enantioselective intramolecular hydroacylation of a suitable dienyl aldehyde precursor. | Earth-abundant metal, excellent regio- and enantiocontrol. escholarship.orgnih.gov |

| Cobalt(II)-Metalloradical Catalysts | Asymmetric C-H alkylation to introduce the isobutyl group stereoselectively. | High stereoselectivity, utilization of C-H bonds. organic-chemistry.org |

| Gold(I) Catalysts | Rearrangement of a 1-(alkynyl)-3-isobutylcyclobutanol precursor. | Mild reaction conditions, functional group tolerance. organic-chemistry.org |

| Chiral Primary Amine Organocatalysts | Asymmetric aldol reaction to introduce functional groups at the C2 position. | Metal-free, environmentally benign, high enantioselectivity. nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For this compound, future research will undoubtedly prioritize the development of sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis offers a powerful approach to achieving these goals. Enzymes, such as monooxygenases, have been successfully used in the enantioselective Baeyer-Villiger oxidation of cyclobutanones to produce chiral γ-lactones. nih.gov The application of engineered enzymes for the synthesis or modification of this compound could lead to highly selective and environmentally friendly processes. Biocatalytic desymmetrization of prochiral cyclobutanone precursors is another promising strategy for accessing enantiopure this compound. researchgate.net

Photochemical methods, which utilize light as a clean reagent, are also gaining traction. Visible-light-mediated [2+2] cycloadditions offer a sustainable pathway to the cyclobutane (B1203170) core. organic-chemistry.org The development of photochemical routes to this compound, potentially from readily available starting materials, would align with the principles of green chemistry. rsc.org Furthermore, the use of green solvents, such as water or bio-derived solvents, in the synthesis of cyclobutanone derivatives is an active area of research that could significantly reduce the environmental impact of these processes. researchgate.netmdpi.com

| Sustainable Approach | Potential Application for this compound | Key Advantages |

| Biocatalysis | Enantioselective synthesis or kinetic resolution of this compound. | High selectivity, mild reaction conditions, reduced environmental impact. nih.govresearchgate.net |

| Photochemistry | [2+2] cycloaddition of a suitable alkene and ketene (B1206846) precursor under visible light. | Use of a renewable energy source, high atom economy. organic-chemistry.orgrsc.org |

| Green Solvents | Performing synthetic steps in water or bio-derived solvents. | Reduced toxicity and environmental pollution. researchgate.netmdpi.com |

| Multicomponent Reactions | One-pot synthesis of functionalized this compound derivatives. | High atom economy, reduced waste, operational simplicity. mdpi.com |

Advanced Applications in Materials Science and Organic Electronics as a Precursor

The unique structural and electronic properties of the cyclobutane ring make it an attractive building block for advanced materials. The strained four-membered ring can influence the conformational and electronic properties of polymers and organic electronic materials. While the direct application of this compound in these fields is yet to be explored, its potential as a precursor is significant.

The ring strain in cyclobutane derivatives can be harnessed in mechanochemistry, where mechanical force is used to induce chemical transformations. digitellinc.com Polymers incorporating this compound-derived units could exhibit interesting mechanoresponsive properties, such as stress-induced color changes or the release of small molecules.

In organic electronics, the introduction of a cyclobutane moiety can disrupt planarity and influence the packing of molecules in the solid state, which in turn affects their electronic properties. Derivatives of this compound could be used to synthesize novel organic semiconductors or dielectrics with tailored properties. The isobutyl group provides solubility, which is crucial for the solution-based processing of organic electronic devices. The cyclobutane ring has been recognized for its ability to create unique three-dimensional structures, which can be advantageous in drug design and could be similarly beneficial in creating novel material properties. nih.gov

Interdisciplinary Research Integrating Cyclobutanone Chemistry with Other Scientific Fields

The future of this compound chemistry will likely be characterized by increasing collaboration between different scientific disciplines. The integration of computational chemistry, for example, can provide valuable insights into the reaction mechanisms of cyclobutanone synthesis and the properties of materials derived from it. acs.orgresearchgate.netcosmosproject.co.ukethz.chucl.ac.uk Density functional theory (DFT) calculations can help in understanding the origins of selectivity in catalytic reactions and in predicting the electronic properties of novel materials. acs.org

In the field of medicinal chemistry, cyclobutane-containing molecules are increasingly being explored as scaffolds for the development of new therapeutic agents. nih.gov The isobutyl group in this compound could mimic the side chains of amino acids like leucine, making it an interesting building block for the synthesis of bioactive compounds. Interdisciplinary research involving organic chemists, biochemists, and pharmacologists will be crucial in exploring the potential of this compound derivatives as new drug candidates.

Furthermore, the study of cyclobutane photochemistry and photophysics is an active area of research. researchgate.netcosmosproject.co.ukethz.chucl.ac.uk Understanding the excited-state dynamics of this compound could lead to the development of novel photoresponsive materials or photochemically-driven synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3-Isobutylcyclobutanone with high purity?

- Answer : Synthesis requires optimizing cyclization reactions and functional group modifications. Critical parameters include:

- Temperature : Maintain 50–80°C to balance reaction rate and side-product formation .

- Solvent : Use polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates .

- Purification : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (254 nm) to achieve >95% purity .

- Validation : Confirm structural integrity via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, referencing PubChem entries for analogous cyclobutane derivatives (e.g., InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Answer :

- NMR Spectroscopy : Use H and C NMR to resolve cyclobutane ring strain and substituent effects (e.g., isobutyl group coupling patterns) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation pathways (e.g., m/z corresponding to CHO) .

- X-ray Crystallography : Resolve bond angles and ring puckering, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling resolve electronic effects of substituents on this compound’s reactivity?

- Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental kinetic data for reactions like ring-opening or functionalization .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on transition states) .

- Example : Trifluoromethyl-substituted cyclobutanes exhibit reduced ring strain due to electron-withdrawing effects, as shown in InChI=1S/C6H7F3O2 .

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

- Answer :

- Systematic Replication : Vary catalysts (e.g., Lewis acids), solvents, and temperatures across studies to identify critical variables .

- Meta-Analysis : Aggregate literature data (e.g., from PubChem) to assess outliers and correlate yield with reaction parameters .

- In Situ Monitoring : Use real-time HPLC or Raman spectroscopy to track intermediate formation and side reactions .

Q. How do steric and electronic properties of the isobutyl group influence this compound’s stability in catalytic applications?

- Answer :

- Steric Effects : Measure ring-opening kinetics under acidic/basic conditions; compare with smaller (methyl) or bulkier (tert-butyl) substituents .

- Electronic Effects : Use Hammett constants to quantify electron-donating/-withdrawing tendencies of substituents.

- Experimental Design : Pair kinetic studies with DFT-calculated transition states to isolate steric vs. electronic contributions .

Methodological Guidelines

- Reproducibility : Document reaction conditions (e.g., pressure, inert gas use) per journal guidelines to enable replication .

- Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters .

- Ethical Compliance : For studies involving hazardous intermediates, follow safety protocols outlined in chemical safety data sheets (e.g., MedChemExpress guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.